molecular formula C22H17Cl2N5OS B12037266 N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477318-67-5

N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12037266
CAS No.: 477318-67-5
M. Wt: 470.4 g/mol
InChI Key: BDKSDYVBBGVKSG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17Cl2N5OS and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of the compound includes a dichlorophenyl group, a triazole moiety, and a sulfanyl functional group, which are critical for its biological activity. The molecular formula is C22H17Cl2N5OSC_{22}H_{17}Cl_2N_5OS with a molecular weight of 470.384 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the pyridine and triazole moieties in this compound suggests potential activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Comparison of Inhibitory Potency Against COX Enzymes

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Diclofenac6.741.10
Celecoxib6.120.10
Target CompoundTBDTBD

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties, likely through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells . Inhibitors of DHFR are known to be effective in treating various cancers.

Case Studies

  • Case Study on Triazole Derivatives : A study highlighted that triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
  • Pyridine-Based Compounds : Research on pyridine-containing compounds has shown promising results in reducing tumor growth in animal models, suggesting that modifications to the triazole and pyridine components could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents on the phenyl groups can significantly influence its pharmacological profile.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl rings has been correlated with increased potency against target enzymes .
  • Substituent Variability : Variations in substituents on the pyridine ring can alter solubility and bioavailability, impacting overall efficacy .

Properties

CAS No.

477318-67-5

Molecular Formula

C22H17Cl2N5OS

Molecular Weight

470.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30)

InChI Key

BDKSDYVBBGVKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

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